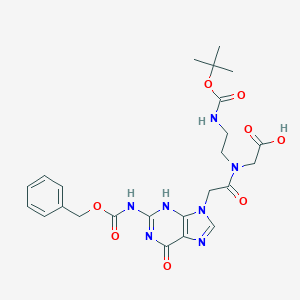

Boc-PNA-G(Z)-OH

説明

BenchChem offers high-quality Boc-PNA-G(Z)-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-PNA-G(Z)-OH including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl-[2-[6-oxo-2-(phenylmethoxycarbonylamino)-1H-purin-9-yl]acetyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N7O8/c1-24(2,3)39-22(36)25-9-10-30(12-17(33)34)16(32)11-31-14-26-18-19(31)27-21(28-20(18)35)29-23(37)38-13-15-7-5-4-6-8-15/h4-8,14H,9-13H2,1-3H3,(H,25,36)(H,33,34)(H2,27,28,29,35,37) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPFRXGPXBKQVPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCN(CC(=O)O)C(=O)CN1C=NC2=C1N=C(NC2=O)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N7O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

543.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Boc-PNA-G(Z)-OH: Chemical Architecture and Solid-Phase Synthesis Protocol

Technical Whitepaper for Application Scientists

Part 1: Executive Summary

Boc-PNA-G(Z)-OH (CAS: 169287-77-8) is a specialized monomer used in the synthesis of Peptide Nucleic Acids (PNAs).[] Unlike DNA, which utilizes a sugar-phosphate backbone, PNA employs a pseudopeptide backbone composed of N-(2-aminoethyl)glycine (AEG).

This specific monomer incorporates Guanine (G) as the nucleobase, protected at the exocyclic amine by a Benzyloxycarbonyl (Z) group, and the backbone amine protected by a tert-Butoxycarbonyl (Boc) group.[] It serves as the "G" building block in Boc-chemistry Solid Phase Peptide Synthesis (SPPS) .

Key Distinction: While Fmoc-PNA monomers are popular for their mild cleavage conditions, Boc-PNA monomers are preferred for synthesizing long or difficult sequences due to the superior solvation of the growing chain in the acidic conditions of Boc chemistry, which minimizes aggregation.

Part 2: Chemical Architecture & Properties

Structural Composition

The molecule consists of three distinct functional domains optimized for orthogonal stability during synthesis:

-

Backbone (AEG): The achiral N-(2-aminoethyl)glycine scaffold.

-

N-Terminal Protection (Boc): Acid-labile (TFA), removed during every cycle.

-

Nucleobase Protection (Z/Cbz): The exocyclic amine of Guanine is protected by the Benzyloxycarbonyl group. This group is stable to TFA (allowing repetitive Boc removal) but is cleaved by strong acids (HF or TFMSA) at the end of synthesis.

Physicochemical Data Table

| Property | Specification |

| Chemical Name | N-[2-(Boc-amino)ethyl]-N-[2-(N2-Z-guanin-9-yl)acetyl]glycine |

| Common Name | Boc-PNA-G(Z)-OH |

| CAS Number | 169287-77-8 |

| Molecular Formula | C₂₄H₂₉N₇O₈ |

| Molecular Weight | 543.53 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in DMF, NMP, DMSO; Low solubility in water/DCM |

| Purity Standard | ≥ 98% (HPLC) |

| Storage | -20°C, desiccated, protected from light |

Structural Visualization

Figure 1: Schematic representation of the Boc-PNA-G(Z)-OH monomer showing orthogonal protection groups.

Part 3: Mechanistic Insight (The "Why")

Why Boc-PNA over Fmoc-PNA?

While Fmoc is safer (no HF required), Boc-PNA chemistry is authoritative for difficult sequences (e.g., purine-rich or >15-mer oligomers).

-

Aggregation Suppression: The repetitive TFA treatment protonates the PNA backbone amines, creating electrostatic repulsion between chains. This prevents the "beta-sheet-like" aggregation that often terminates Fmoc-PNA synthesis prematurely [1].

-

Base Stability: The Z-group on Guanine is extremely robust. It prevents side-reactions (like N7-alkylation) that can occur during milder deprotection cycles.

The Orthogonality Principle

The synthesis relies on differential acid sensitivity:

-

TFA (Trifluoroacetic Acid): Cleaves the Boc group (N-terminus) but leaves the Z group (Side-chain) intact.

-

HF (Hydrofluoric Acid) / TFMSA: Cleaves the Z group and the resin linker simultaneously at the very end.

Part 4: Operational Protocol (Boc-SPPS)

Safety Warning: This protocol involves TFA and potentially HF or TFMSA. Work in a fume hood with appropriate PPE (neoprene gloves, face shield).

Resin Selection

Use MBHA (Methylbenzhydrylamine) Resin .

-

Reasoning: MBHA yields a C-terminal amide , which is standard for PNA to prevent negative charge accumulation at the C-terminus, maintaining the neutral backbone advantage.

Synthesis Cycle (Step-by-Step)

Preparation: Dissolve Boc-PNA-G(Z)-OH in NMP (N-Methyl-2-pyrrolidone) to a concentration of 0.2 M.

| Step | Operation | Reagent | Duration | Mechanism |

| 1 | Swell | DCM (Dichloromethane) | 2 hrs | Solvates resin beads for accessibility. |

| 2 | Deprotection | 50% TFA in DCM (+ 5% m-cresol) | 2 x 5 min | Removes N-terminal Boc group. m-cresol scavenges t-butyl cations. |

| 3 | Wash | DCM -> DMF | 3 x 1 min | Removes excess acid. |

| 4 | Neutralization | 5% DIEA in DMF | 2 x 2 min | Converts amine salt (NH₂⁺-TFA⁻) to free amine (NH₂). |

| 5 | Coupling | Monomer (4 eq), HBTU (3.8 eq), DIEA (4 eq) in NMP | 30-60 min | Activates -COOH to ester, attacks free amine on resin. |

| 6 | Capping | Acetic Anhydride / Pyridine | 5 min | Blocks unreacted amines to prevent deletion sequences. |

| 7 | Wash | DMF -> DCM | 3 x 1 min | Prepares for next cycle. |

Final Cleavage (The "High Acid" Method)

The Z-group requires strong acid for removal.

-

Reagent: TFMSA (Trifluoromethanesulfonic acid) : TFA : m-Cresol : Thioanisole (10:80:5:5).

-

Procedure: Treat resin for 1-2 hours at 0°C -> Room Temp.

-

Precipitation: Filter resin, add cold Diethyl Ether to filtrate to precipitate the crude PNA.

Workflow Diagram

Figure 2: Boc-SPPS Cycle Workflow for PNA Synthesis.

Part 5: Quality Control & Troubleshooting

Analytical Validation

-

HPLC: Run on a C18 reverse-phase column. Heated column (50°C) is often required for PNAs to prevent aggregation during analysis.

-

Mobile Phase: Water (0.1% TFA) / Acetonitrile (0.1% TFA).

-

-

Mass Spectrometry (MALDI-TOF): Essential for confirming identity. PNA fragmentation patterns differ from DNA; look for the parent ion.

Common Issues

-

Low Coupling Yield: G-rich sequences are prone to steric hindrance.

-

Solution: Double couple the G(Z) monomer. Use HATU instead of HBTU for difficult steps.

-

-

Incomplete Z-Removal:

-

Solution: Ensure the TFMSA/HF cleavage is allowed to proceed for full duration. Z groups are more stable than Boc.

-

References

-

Christensen, L., et al. (1995).[2] "Solid-phase synthesis of peptide nucleic acids." Journal of Peptide Science.

-

BOC Sciences. (n.d.). "Boc-PNA-G(Z)-OH Product Specifications." BOC Sciences Product Catalog.

-

ChemicalBook. (n.d.). "Boc-PNA-G(Z)-OH Properties and Safety." ChemicalBook Database.

-

PolyOrg, Inc. (n.d.). "PNA Monomers and Synthesis." PolyOrg Technical Data.

-

ChemPep. (n.d.). "Boc Solid Phase Peptide Synthesis Protocol." ChemPep Technical Notes.

Sources

What is Boc-PNA-G(Z)-OH used for in molecular biology

Technical Monograph: Boc-PNA-G(Z)-OH in Solid-Phase Peptide Nucleic Acid Synthesis

Executive Summary

This technical guide details the chemical architecture, synthetic utility, and experimental protocols for Boc-PNA-G(Z)-OH (N-[N-tert-Butyloxycarbonyl-(2-aminoethyl)glycinyl]-N2-benzyloxycarbonylguanine).[] As a "first-generation" monomer for Peptide Nucleic Acid (PNA) synthesis, this molecule remains a critical tool for synthesizing difficult, purine-rich oligomers where modern Fmoc strategies often fail due to aggregation.[] This guide is designed for organic chemists and molecular biologists requiring high-fidelity PNA probes for antisense and diagnostic applications.[]

Part 1: Chemical Architecture & Mechanistic Logic

1.1 The Molecule: Structure-Function Analysis Boc-PNA-G(Z)-OH is a bifunctional building block designed for Boc-chemistry Solid Phase Peptide Synthesis (SPPS) .[] Its design relies on a strict orthogonal protection strategy that differentiates it from DNA phosphoramidites or Fmoc-PNA monomers.[]

-

Backbone Protection (Boc): The tert-butyloxycarbonyl (Boc) group protects the N-terminal amine of the pseudopeptide backbone. It is acid-labile, removed by Trifluoroacetic Acid (TFA) during every synthetic cycle.[]

-

Nucleobase Protection (Z): The exocyclic amine of Guanine is protected by a Benzyloxycarbonyl (Z or Cbz) group. Crucially, the Z group is stable to TFA . It requires a strong acid (HF or TFMSA) for removal.[][2] This stability prevents the branching or degradation of the guanine base during the repetitive TFA acidolysis steps required to remove the Boc group.

-

The "G" Challenge: Guanine-rich PNA sequences are notorious for aggregation via Hoogsteen hydrogen bonding and G-tetrad formation.[] The bulky Z group helps disrupt these secondary structures during synthesis, improving coupling efficiency compared to minimally protected Fmoc variants.

1.2 Visualization: Molecular Architecture The following diagram illustrates the chemical structure and the cleavage susceptibility of the protecting groups.

Part 2: Experimental Protocol (Boc-SPPS)

2.1 Strategic Selection: Why use Boc over Fmoc? While Fmoc chemistry is safer (avoiding HF), Boc-PNA-G(Z)-OH is preferred for:

-

Long/Difficult Sequences: The protonated N-terminus generated during Boc deprotection (TFA step) helps solubilize the growing chain and reduces aggregation, a common failure mode in Fmoc synthesis of G-rich PNAs.

-

Robustness: The Z-protection on Guanine is extremely robust, preventing side-reactions (like N7-alkylation) that can occur during milder deprotection cycles.[]

2.2 Synthesis Workflow

-

Resin: MBHA (Methylbenzhydrylamine) resin is the standard support, yielding a C-terminal amide upon HF cleavage.[]

-

Scale: Typically 5–50 µmol.[]

Table 1: The Boc-PNA Synthesis Cycle

| Step | Reagent | Duration | Mechanism/Purpose |

| 1. Deprotection | 95% TFA / 5% m-Cresol | 2 x 3 min | Removes N-terminal Boc group.[] Generates TFA salt on amine. |

| 2. Wash | DCM / DMF | 3 x 1 min | Removes excess acid.[] |

| 3. Neutralization | 5% DIEA in DCM | 2 min | Converts amine salt to free amine (reactive species).[] |

| 4. Activation | HBTU or HATU (0.2M) + DIEA | In situ | Activates carboxylic acid of incoming Boc-PNA-G(Z)-OH. |

| 5.[] Coupling | Activated Monomer in NMP | 30-60 min | Forms the amide bond.[] NMP is preferred over DMF to reduce aggregation. |

| 6.[] Capping | Ac2O / Pyridine / NMP | 5 min | Acetylates unreacted amines to prevent deletion sequences. |

2.3 Critical Protocol: The "High-Low" Cleavage The removal of the Z group from Guanine is the most critical step. It does not come off with TFA.[][3] You must use Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA).[]

-

Safety Warning: Anhydrous HF is lethal and dissolves glass.[] Use a specialized Teflon vacuum line.[]

-

Procedure:

-

Dry resin completely.[]

-

Mix Resin with scavengers (Anisole/Dimethyl sulfide 1:1).[]

-

Condense anhydrous HF onto resin at -78°C.

-

Warm to 0°C and stir for 60 mins.

-

Evaporate HF.[] Extract PNA with 10% Acetic Acid.[]

-

2.4 Workflow Diagram

Part 3: Applications & Mechanism

3.1 Antisense & Antigene Inhibition Boc-PNA-G(Z)-OH is essential for creating G-rich "clamp" PNAs.[] Because the PNA backbone is uncharged (unlike the negatively charged phosphate backbone of DNA), PNA-DNA binding is stronger and faster.

-

Mechanism: The PNA strand invades the DNA double helix, displacing the non-complementary DNA strand to form a PNA-DNA-PNA triplex (in homopurine targets) or a stable PNA-DNA duplex.

-

Result: Steric blocking of RNA Polymerase (transcription arrest) or Ribosome (translation arrest).[]

3.2 Fluorescence In Situ Hybridization (FISH) PNA probes synthesized with Boc-chemistry are the gold standard for telomere analysis.[]

-

Telomere Repeat: (TTAGGG)n.

-

Role of Boc-PNA-G(Z)-OH: It is used to synthesize the complementary (CCCTAA)n probe.[] The high melting temperature (Tm) allows for stringent washing, reducing background noise compared to DNA probes.

3.3 Mechanism of Action Diagram

References

-

Nielsen, P. E., Egholm, M., Berg, R. H., & Buchardt, O. (1991).[] Sequence-selective recognition of DNA by strand displacement with a thymine-substituted polyamide.[] Science.[] Link[]

-

Christensen, L., et al. (1995).[][4] Solid-phase synthesis of peptide nucleic acids.[][4][5][6] Journal of Peptide Science.[][4] Link[]

-

Koch, T., et al. (1997).[] Improvements in solid phase synthesis of peptide nucleic acids (PNA) using Boc-chemistry. Journal of Peptide Research.[][7] Link[]

-

Braasch, D. A., & Corey, D. R. (2001).[] Novel antisense and peptide nucleic acid strategies for controlling gene expression.[] Biochemistry.[][8][9][10] Link[]

-

LGC Biosearch Technologies. PNA Synthesis Theory and Practice.Link

Sources

- 2. A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs) - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01348K [pubs.rsc.org]

- 3. peptide.com [peptide.com]

- 4. Solid-phase synthesis of peptide nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 6. The Flexibility of PNA Synthesis | LGC, Biosearch Technologies [biosearchtech.com]

- 7. peptide.com [peptide.com]

- 8. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 9. biovera.com.au [biovera.com.au]

- 10. peptide.com [peptide.com]

Boc-PNA-G(Z)-OH solubility and stability characteristics

Executive Summary

Boc-PNA-G(Z)-OH (CAS: 169287-77-8) is a critical monomer in the solid-phase synthesis of Peptide Nucleic Acids (PNAs) utilizing the Boc/Z chemistry strategy.[][2] Unlike the milder Fmoc/Bhoc approach, Boc/Z chemistry offers superior crude purity for complex sequences but demands rigorous handling due to the use of strong acids (TFA, HF/TFMSA).

This guide provides a definitive technical analysis of the solubility and stability profiles of the Guanine (G) monomer protected by benzyloxycarbonyl (Z) . The Z-group is essential for masking the exocyclic amine of guanine, preventing side reactions during the repetitive acidolytic deprotection cycles of the Boc group.[]

Physicochemical Profile

The molecule consists of a PNA backbone (N-(2-aminoethyl)glycine) protected by a tert-butyloxycarbonyl (Boc) group and a guanine nucleobase protected by a benzyloxycarbonyl (Z) group.[]

| Parameter | Specification |

| Chemical Name | Boc-PNA-G(Z)-OH |

| Synonyms | Boc-G(Z)-Aeg-OH |

| Molecular Formula | C₂₄H₂₉N₇O₈ |

| Molecular Weight | 543.53 g/mol |

| Backbone Protection | Boc (Acid labile; removed by TFA) |

| Base Protection | Z (Acid stable/HF labile; removed by HF/TFMSA) |

| Appearance | White to off-white powder |

Critical Mechanism: The Z-group on the guanine base is designed to be stable to the TFA used to remove the Boc group during every cycle.[] It is only removed during the final cleavage step using strong acids like Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA). This orthogonality is the cornerstone of Boc-PNA synthesis.[]

Solubility Characteristics

Solubility is the most frequent bottleneck in PNA synthesis. PNA monomers, particularly purines like Guanine, exhibit strong intermolecular hydrogen bonding, leading to aggregation and poor solvation.[]

Solvent Selection

-

NMP (N-Methyl-2-pyrrolidone): The gold standard for PNA monomers.[] It prevents aggregation better than DMF and is less prone to amine contamination (which can cause premature Fmoc removal in hybrid syntheses, though less critical for Boc).

-

DMF (Dimethylformamide): Acceptable but less effective for G-rich sequences.[] Must be high-purity (amine-free).

-

DCM (Dichloromethane): Poor solvent for PNA monomers; avoid.

Dissolution Protocol

Standard concentration for automated synthesis is 0.2 M .

-

Weighing: Calculate mass for a 0.2 M solution.

-

Solvent Addition: Add peptide-grade NMP .

-

Vortexing: Vortex vigorously for 30–60 seconds.

-

Heating (Critical): If particulates remain, heat the solution to 50–60°C for 5–10 minutes. The Z-protected guanine is thermally stable at this range.[]

-

Cooling: Allow to return to room temperature before loading onto the synthesizer to prevent condensation in lines.

Visual Workflow: Dissolution Strategy

Figure 1: Decision tree for the dissolution of Boc-PNA-G(Z)-OH to ensure optimal coupling efficiency.

Stability Profile

Solid State Stability

-

Storage: Store at -20°C .

-

Desiccation: Highly hygroscopic. Must be stored in a desiccator. Moisture initiates hydrolysis of the active ester if pre-activated, or degradation of the Boc group over long periods.

-

Shelf Life: >12 months if stored correctly.

Solution Stability (in NMP)

-

Timeframe: Stable for 1–2 weeks at room temperature.

-

Degradation: Slow spontaneous removal of Boc group or oxidation if solvent is not degassed.

-

Recommendation: Prepare fresh solutions for every synthesis run if possible.

Chemical Sensitivity Table

| Agent | Effect on Boc-PNA-G(Z)-OH | Operational Context |

| TFA (Trifluoroacetic Acid) | Removes Boc Group | Used in every cycle (Deprotection).[] Z-group remains intact.[] |

| Piperidine (20%) | Stable | Used in Fmoc chemistry; Boc/Z monomers are generally stable but not used here. |

| HF / TFMSA | Removes Z Group | Used ONLY in final cleavage from resin. |

| Moisture (H₂O) | Hydrolysis | Avoid water in NMP stock solutions. |

Operational Protocols: Synthesis Context

In a standard Boc solid-phase synthesis cycle, the Boc-PNA-G(Z)-OH monomer undergoes the following workflow:

-

Deprotection: The N-terminal Boc group of the growing chain is removed with TFA/m-cresol .[]

-

Neutralization: The resin is washed (often with DIPEA/DCM) to remove TFA salts.

-

Activation: The carboxylic acid of Boc-PNA-G(Z)-OH is activated.[]

-

Reagents:HBTU or HATU (0.9 eq) + DIPEA (2 eq) + 2,6-Lutidine .[]

-

Note: Lutidine is often added to suppress racemization, although PNA is achiral; it helps maintain base integrity.

-

-

Coupling: The activated monomer reacts with the free amine on the resin.[3]

-

Time: 15–30 minutes. Double coupling is recommended for G-rich regions.[]

-

Visual Workflow: Boc/Z Synthesis Cycle

Figure 2: The Boc/Z synthesis cycle showing the specific point of Z-group removal (Final Cleavage).

Troubleshooting & FAQs

Q: Why is my coupling efficiency low for G monomers?

-

Cause: Aggregation or poor solubility.

-

Fix: Ensure the monomer was heated during dissolution. Use HATU instead of HBTU. Increase coupling time to 30 minutes or perform a double coupling.

Q: Can I use Boc-PNA-G(Z)-OH in an Fmoc synthesis?

-

No. The Z group requires HF/TFMSA for removal. Fmoc synthesis relies on TFA for final cleavage, which is too mild to remove the Z group. You must use Fmoc-PNA-G(Bhoc)-OH for Fmoc chemistry.[]

Q: The solution turned cloudy after 2 days.

-

Cause: Moisture ingress or precipitation.

-

Fix: Filter through a 0.45 µm PTFE filter. If significant precipitation occurs, discard and prepare fresh.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Boc-PNA Monomers.[] Retrieved from [Link][]

Sources

Introduction to Solid-Phase Peptide Nucleic Acid (PNA) Synthesis

Technical Whitepaper | Version 2.0

Executive Summary

Peptide Nucleic Acids (PNAs) represent a unique class of synthetic mimics where the sugar-phosphate backbone of DNA/RNA is replaced by a neutral N-(2-aminoethyl)glycine polyamide structure. This structural modification confers remarkable hydrolytic stability and high-affinity binding to complementary DNA/RNA sequences.[1] However, the synthesis of PNA presents unique physicochemical challenges—primarily inter-chain aggregation and steric hindrance—that distinguish it from standard Solid-Phase Peptide Synthesis (SPPS).

This guide serves as an advanced technical resource for researchers and drug development professionals. It moves beyond basic recipe-following, offering a mechanistic understanding of the Fmoc-based solid-phase protocol , which has superseded Boc chemistry as the industry standard due to its safety profile and amenability to automation.

Part 1: Fundamentals of PNA Chemistry

To synthesize PNA effectively, one must understand its behavior on the resin. Unlike DNA, which is negatively charged and repels itself, the PNA backbone is neutral.[2]

-

The Aggregation Challenge: As the PNA chain grows, the neutral backbones interact via hydrogen bonding and hydrophobic effects, leading to "micro-crystallization" on the resin. This steric collapse prevents reagents from reaching the N-terminus, causing deletion sequences.

-

The Solution: High-efficiency coupling reagents (HATU), superior solvents (NMP), and low-loading resins are not optional; they are critical for sequences longer than 10-12 mers.

Structural Comparison: DNA vs. PNA

The following diagram illustrates the fundamental backbone difference that dictates the synthesis strategy.

Figure 1: Structural dichotomy between DNA and PNA backbones and its direct impact on synthetic strategy.

Part 2: Strategic Framework (Fmoc vs. Boc)

While Boc chemistry was the original method used by Nielsen et al., Fmoc is currently the preferred route for most applications.

| Feature | Fmoc Strategy (Recommended) | Boc Strategy (Historical/Specialized) |

| Primary Deprotection | Base Labile: 20% Piperidine.[3] Mild conditions. | Acid Labile: TFA.[4][5][6][7] Repetitive acid exposure can degrade sensitive linkers. |

| Final Cleavage | Acid Labile: TFA + Scavengers. Safe for standard labs. | Super-Acid Labile: HF or TFMSA.[8] Requires specialized HF apparatus (dangerous). |

| Monomer Protection | Bhoc (Benzhydryloxycarbonyl) for exocyclic amines. | Z (Benzyloxycarbonyl) for exocyclic amines. |

| Automation | Highly compatible with standard peptide synthesizers. | Less common on modern synthesizers due to corrosive reagents. |

| Best Use Case | Standard PNA synthesis, PNA-peptide conjugates.[9] | "Difficult" sequences where aggregation is severe (acid protonates backbone, breaking aggregates). |

Part 3: The Core Protocol (Fmoc-Based)

This protocol is designed for a 10 µmol scale synthesis on a standard automated synthesizer or manual manifold.

Resin Selection & Preparation[4][5][8][10]

-

Resin: Rink Amide ChemMatrix or MBHA (low loading: 0.2 – 0.3 mmol/g).

-

Expert Insight: Avoid high-loading resins (>0.5 mmol/g). The PNA chains need physical space. ChemMatrix (PEG-based) swells better in NMP/DMF than polystyrene, reducing aggregation.

-

-

Swelling: Swell resin in Dichloromethane (DCM) for 20 mins, then wash with N-Methyl-2-pyrrolidone (NMP) .

-

Why NMP? NMP is a superior solvent for PNA oligomers compared to DMF, significantly improving coupling yields for hydrophobic sequences.

-

The Synthesis Cycle

The cycle consists of three critical steps: Deprotection, Activation/Coupling, and Capping.[4]

Step A: Fmoc Deprotection

Removal of the N-terminal Fmoc group to expose the free amine.

-

Reagent: 20% Piperidine in NMP (v/v).[4]

-

Protocol: Treat resin for 2 x 5 minutes .

-

Wash: Flow wash with NMP (5x) to remove all traces of piperidine.

-

Critical Check: Incomplete removal of piperidine will prematurely remove the Fmoc from the next incoming monomer, leading to double insertions.

-

Step B: Activation & Coupling

This is the most critical step. We utilize HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), which generates a highly reactive OAt-active ester.

-

Reagents:

-

Monomer: Fmoc-PNA-X-OH (0.2 M in NMP). Use 4-5 equivalents .

-

Activator: HATU (0.2 M in NMP). Use 0.9 equivalents relative to monomer (to prevent capping by excess HATU).

-

Base: DIPEA (Diisopropylethylamine) or 2,6-Lutidine (0.4 M in NMP). Use 2 equivalents relative to monomer.

-

-

Protocol: Pre-activate monomer/HATU/Base for 30 seconds, then add to resin. Shake/vortex for 30-45 minutes .

-

Expert Insight: Do not exceed 60 minutes. Side reactions (guanidinylation) increase over time. If coupling is difficult, perform a double coupling (drain and repeat with fresh reagents) rather than extending time.

Step C: Capping (Optional but Recommended)

Acetylation of unreacted amines to prevent formation of "deletion" sequences (n-1 impurities) that are hard to purify.

-

Reagent: Acetic Anhydride / 2,6-Lutidine / NMP (5:6:89).

-

Protocol: Treat for 2 minutes. Wash thoroughly with NMP.

Cleavage & Work-up

Releasing the PNA from the solid support and removing exocyclic amine protection (Bhoc groups).[4]

-

Cocktail Preparation: TFA : m-Cresol : Thioanisole : TIS (85 : 5 : 5 : 5).

-

Why Scavengers? The Bhoc cations released during cleavage are highly reactive electrophiles. Without scavengers (m-cresol/thioanisole), they will re-attach to the PNA nucleobases (alkylation).

-

-

Protocol:

-

Wash resin with DCM (3x) to remove NMP (NMP can interfere with precipitation).

-

Add Cleavage Cocktail. Shake for 90 minutes at room temperature.

-

Precipitation: Add cold Diethyl Ether (10x volume) to the filtrate. PNA will precipitate as a white solid.

-

Centrifuge, decant ether, and wash pellet 2x with fresh ether.

-

Part 4: Visualization of the Synthesis Workflow

Figure 2: The iterative Fmoc-PNA synthesis cycle. Note the critical wash steps to prevent side reactions.

Part 5: Troubleshooting & Optimization

Even with the best protocols, "difficult sequences" (often Purine-rich or >15 mers) can fail.

| Issue | Diagnosis | Corrective Action |

| Low Yield / Deletions | HPLC shows "n-1" peaks. | Double Coupling: Repeat the coupling step for that specific residue. Switch Reagent: Use HATU if using HBTU. |

| Aggregation | Coupling efficiency drops drastically after 10 residues. | Solvent Switch: Ensure NMP is used, not DMF. Temp: Perform coupling at 45°C (Caution: Check for racemization). |

| N-Terminal Acetylation | Mass spec shows +42 Da shift. | Piperidine Removal: Increase wash volume after deprotection. Residual piperidine can cause acetylation if acetic anhydride is used nearby. |

| Adducts (+56 Da) | Tert-butyl cation alkylation. | Scavengers: Ensure TIS/Thioanisole are fresh in the cleavage cocktail. |

References

-

Nielsen, P. E., Egholm, M., Berg, R. H., & Buchardt, O. (1991). Sequence-selective recognition of DNA by strand displacement with a thymine-substituted polyamide. Science.[10] Link

-

Casale, R., Jensen, I. S., & Egholm, M. (2003).[11] Synthesis of PNA Oligomers by Fmoc Chemistry. In Peptide Nucleic Acids: Protocols and Applications (2nd ed.).[11] Garland Science.[11] Link

-

Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[12] An efficient peptide coupling additive.[2][13][14][15] Journal of the American Chemical Society. Link

-

Pipkorn, R., et al. (2012). Improved synthesis of purine-rich peptide nucleic acids (PNAs) using Hmb-backbone modification.[16] International Journal of Peptide Research and Therapeutics. Link

-

Koch, T. (1995).[11][14][15] PNA Synthesis: Fmoc vs Boc.[2][4] In Solid Phase Synthesis of PNA Oligomers. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. The Flexibility of PNA Synthesis | LGC, Biosearch Technologies [biosearchtech.com]

- 3. researchgate.net [researchgate.net]

- 4. peptide.com [peptide.com]

- 5. cem.de [cem.de]

- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 7. T boc fmoc protocols in peptide synthesis | PPTX [slideshare.net]

- 8. The challenge of peptide nucleic acid synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00049K [pubs.rsc.org]

- 9. search.library.ucdavis.edu [search.library.ucdavis.edu]

- 10. peptide.com [peptide.com]

- 11. Peptide Nucleic Acid Synthesis | LGC, Biosearch Technologies [biosearchtech.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]

- 14. Solid-phase synthesis of peptide nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 16. Solid-Phase Synthesis of Difficult Purine-Rich PNAs through Selective Hmb Incorporation: Application to the Total Synthesis of Cell Penetrating Peptide-PNAs - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Z (Benzyloxycarbonyl) Group in PNA Monomers

This guide details the structural and functional role of the Benzyloxycarbonyl (Z) group in Peptide Nucleic Acid (PNA) synthesis.[1][2] It focuses on the Boc-chemistry strategy, where the Z group serves as the critical orthogonal protector for nucleobase exocyclic amines.[2]

Technical Guide & Protocol Analysis

Executive Summary: The Orthogonality Principle

In the chemical synthesis of Peptide Nucleic Acids (PNA), the fidelity of the sequence depends entirely on orthogonal protection strategies . PNA synthesis is a cyclical process of elongation, requiring two distinct types of protecting groups:

-

Temporary Protection: For the backbone primary amine (removed every cycle).

-

Permanent Protection: For the nucleobase exocyclic amines (A, C, G) (remains stable throughout elongation, removed only at the end).

The Z group (Benzyloxycarbonyl) is the industry standard for permanent nucleobase protection in the Boc-SPPS (Solid-Phase Peptide Synthesis) strategy. Its chemical inertness to Trifluoroacetic Acid (TFA)—used to remove the temporary Boc group—makes it the "guardian" of the genetic code during the harsh acidic cycles of PNA assembly.

Chemical Architecture of Z-Protected Monomers

Structural Definition

The Z group is a carbamate moiety (

-

Backbone: N-(2-aminoethyl)-glycine protected by Boc (tert-butyloxycarbonyl).[2]

-

Nucleobase: Adenine, Cytosine, or Guanine protected by Z (Benzyloxycarbonyl).

-

Linker: Methylene carbonyl linkage.[]

Chemical Notation:

-

Adenine: Boc-PNA-A(Z)-OH[4]

-

Cytosine: Boc-PNA-C(Z)-OH

-

Guanine: Boc-PNA-G(Z)-OH

-

Thymine: Boc-PNA-T-OH (Thymine typically requires no exocyclic protection).

Why Z? (The Stability Profile)

The selection of the Z group is dictated by the acid-gradient of Boc chemistry.

| Protecting Group | Lability Condition | Role in Boc-PNA Synthesis |

| Boc (Backbone) | Mild Acid (TFA) | Removed every cycle to expose the amine for coupling. |

| Z (Nucleobase) | Strong Acid (HF / TFMSA) | MUST survive repeated exposure to TFA. |

Critical Insight: If the nucleobase protecting group were labile to TFA (like Bhoc is), the nucleobases would deprotect prematurely during chain elongation, leading to massive side reactions (branching, acetylation) and sequence failure. The Z group is TFA-stable but HF-labile , providing the necessary orthogonality.

Strategic Application: Boc/Z vs. Fmoc/Bhoc

Understanding the Z group requires contrasting it with the alternative Fmoc strategy.[1][4]

Comparative Analysis

-

Boc/Z Strategy:

-

Pros: Higher coupling efficiency, fewer aggregation issues, superior purity for difficult sequences.

-

Cons: Requires dangerous "High Acid" cleavage (HF or TFMSA).

-

-

Fmoc/Bhoc Strategy:

-

Pros: Mild cleavage (TFA), standard lab safety.

-

Cons: Base-catalyzed side reactions (acyl migration), lower solubility of monomers.

-

Decision Matrix

Use Boc/Z (Z-protected monomers) when:

-

Synthesizing long PNA oligomers (>15-mer).

-

High purity is critical (e.g., therapeutic candidates).

-

You have access to an HF apparatus or are comfortable using TFMSA.

Technical Workflow: The Z-Group Lifecycle

The following diagram illustrates the lifecycle of the Z group within the Boc-PNA synthesis cycle.

Caption: The Z group remains intact through repeated TFA deprotection cycles (Red) and is only removed during the final strong acid cleavage (Black).

Experimental Protocols

Protocol A: Handling Z-Protected Monomers (Coupling)

Objective: Efficient coupling of Z-protected monomers to the growing chain.

Reagents:

-

Z-protected PNA Monomer (0.2 M in NMP)

-

HATU (0.2 M in NMP)

-

DIPEA (0.5 M in NMP/Pyridine)

Procedure:

-

Pre-activation: Mix the Monomer solution and HATU solution in a 1:1 ratio.

-

Base Addition: Add DIPEA solution (equal volume to monomer).

-

Time: Allow to activate for 2 minutes (do not exceed 5 minutes to avoid racemization, though less critical in achiral PNA, it prevents side reactions).

-

Coupling: Transfer to the resin vessel. Shake for 30 minutes.

-

Validation: Perform a Kaiser test. If positive (blue), repeat coupling.

Protocol B: The "High Acid" Cleavage (Z-Group Removal)

WARNING: This step uses TFMSA (Trifluoromethanesulfonic acid) or HF (Hydrogen Fluoride) .[1] HF is extremely hazardous and requires a dedicated Teflon vacuum line. TFMSA is a safer liquid alternative for standard labs.

Method: TFMSA Cleavage (Standard Lab Safe) This method cleaves the PNA from the resin and removes the Z groups simultaneously.

Cocktail Preparation (Standard "Low-High" TFMSA):

-

TFA: 80%

-

TFMSA: 10%

-

m-Cresol: 10% (Scavenger for the benzyl carbocations released from Z group)

Steps:

-

Preparation: Wash the dried resin with TFA (2x).

-

Reaction: Add the TFMSA cocktail to the resin.

-

Ratio: 10 mL cocktail per gram of resin.

-

-

Incubation: Shake gently at room temperature for 1 to 2 hours .

-

Note: Z groups on Guanine can be stubborn; 2 hours is recommended for G-rich sequences.

-

-

Precipitation: Filter the resin and drop the filtrate directly into cold Diethyl Ether (-20°C).

-

Workup: Centrifuge to pellet the white PNA precipitate. Wash pellet 3x with ether to remove TFMSA and cresol.

Troubleshooting & Quality Control

| Issue | Cause | Solution |

| Incomplete Z-Removal | Cleavage time too short or acid too weak. | Extend TFMSA cleavage to 2.5 hours. Ensure TFMSA is fresh (absorbs water). |

| Benzylation of Nucleobases | The benzyl carbocation ( | Increase m-Cresol or Thioanisole scavenger concentration. |

| Low Yield (G-rich) | Aggregation of Z-protected G monomers. | Use "Magic Mixture" (DCM/TFA/Phenol) for deprotection steps or switch to specialized solvents (NMP). |

References

-

Solid-Phase Synthesis of Peptide Nucleic Acids.Journal of Peptide Science.

-

Source:

-

-

PNA Synthesis using Boc/Z monomers.Biosearch Technologies Technical Guide.

-

Source:

-

-

A Comparative Guide to Boc and Fmoc Solid-Phase Peptide Synthesis.BenchChem.

-

Source:

-

-

Synthesis and Properties of DNA-PNA Chimeric Oligomers.Nucleic Acids Research.

-

Source:

-

-

The Challenge of Peptide Nucleic Acid Synthesis.Chemical Society Reviews.

-

Source:

-

Sources

- 1. The challenge of peptide nucleic acid synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00049K [pubs.rsc.org]

- 2. chempep.com [chempep.com]

- 4. A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs) - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01348K [pubs.rsc.org]

Core Principles of PNA Monomer Selection: A Comparative Analysis of Boc-PNA-G(Z)-OH and Fmoc-PNA-G(Bhoc)-OH

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Peptide Nucleic Acids (PNAs) represent a paradigm-shifting class of synthetic DNA mimics, offering unparalleled stability, binding affinity, and resistance to enzymatic degradation, making them invaluable tools in therapeutics and diagnostics.[1][2] The success of PNA synthesis hinges on the strategic selection of protecting groups for the N-terminal backbone amine and the exocyclic amines of the nucleobases. The two dominant strategies revolve around tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) chemistries. This guide provides an in-depth, field-proven analysis of the two cornerstone guanine monomers: Boc-PNA-G(Z)-OH and Fmoc-PNA-G(Bhoc)-OH. We will dissect the fundamental chemical principles, compare their respective solid-phase synthesis workflows, and elucidate the critical factors—purity, scalability, and compatibility—that guide the choice between these two powerful synthetic routes.

Introduction: The PNA Backbone and the Imperative of Protection

Peptide Nucleic Acid possesses a non-natural N-(2-aminoethyl)glycine (AEG) backbone, which is uncharged, in stark contrast to the negatively charged phosphodiester backbone of DNA and RNA.[3][4] This neutrality eliminates electrostatic repulsion when binding to nucleic acids, resulting in exceptionally stable PNA-DNA and PNA-RNA duplexes.[3] Furthermore, the polyamide backbone is not recognized by nucleases or proteases, granting PNAs remarkable biological stability.[2][3]

The synthesis of PNA oligomers is performed using solid-phase synthesis (SPS) techniques adapted from peptide chemistry.[5] This process involves the sequential addition of PNA monomers to a growing chain anchored to a solid support resin.[3] To ensure the correct sequence is assembled, reactive functional groups on the monomers must be temporarily masked with protecting groups. The choice of these groups dictates the entire synthetic strategy, including the reagents used for deprotection, the conditions for cleavage from the resin, and the potential for side reactions.

This guide focuses on the two primary, commercially established chemistries for PNA synthesis, exemplified by their respective guanine monomers:

-

Boc/Z Chemistry: Utilizes the acid-labile Boc group for temporary N-terminal protection and the more robustly acid-labile or hydrogenation-sensitive Z (benzyloxycarbonyl) group for "permanent" protection of the guanine base.[3]

-

Fmoc/Bhoc Chemistry: Employs the base-labile Fmoc group for temporary N-terminal protection and the acid-labile Bhoc (benzhydryloxycarbonyl) group for "permanent" protection of the guanine base.[3][6]

Understanding the nuances of these two approaches is critical for designing successful PNA synthesis protocols, troubleshooting potential issues, and scaling up production for drug development.

Monomer Architecture: A Tale of Two Strategies

The fundamental difference between the two monomers lies in their orthogonal protecting group schemes. Orthogonality refers to the ability to remove one class of protecting groups under conditions that do not affect another class, allowing for selective deprotection at different stages of the synthesis.[3]

Experimental Protocol: Boc/Z Synthesis Cycle

-

Resin Preparation: Start with a suitable resin, such as MBHA, loaded with the C-terminal residue. [3]2. Deprotection: Treat the resin with a solution of 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) for 1-2 minutes to remove the N-terminal Boc group. [6]3. Washing: Thoroughly wash the resin with DCM and N-Methyl-2-pyrrolidone (NMP) to remove residual acid.

-

Coupling: Pre-activate the incoming Boc-PNA-G(Z)-OH monomer (2-3 equivalents) with a coupling agent like HBTU or HATU and a base such as Diisopropylethylamine (DIPEA) in NMP. Add this activated mixture to the resin. The coupling reaction is typically performed for 30-60 minutes. An in situ neutralization protocol, where the base for neutralization and coupling is added together, is often employed to maintain a well-solvated resin state. [5][7]5. Capping: To prevent the elongation of failed sequences, cap any unreacted N-terminal amines using acetic anhydride and a base like pyridine or DIPEA in NMP. [6]6. Washing: Wash the resin with NMP and DCM to prepare for the next cycle.

The Fmoc/Bhoc Synthesis Cycle

The Fmoc/Bhoc strategy is the most widely used method today, primarily due to its milder conditions and compatibility with standard automated synthesizers. [1]The use of a base for deprotection avoids the repeated acid treatments that can be detrimental to certain linkers or modifications.

Experimental Protocol: Fmoc/Bhoc Synthesis Cycle

-

Resin Preparation: Start with an acid-labile resin compatible with Fmoc chemistry, such as Rink Amide or PAL-PEG-PS. [6][8]2. Deprotection: Treat the resin with a solution of 20% piperidine in Dimethylformamide (DMF) for 3-5 minutes (often performed twice) to remove the N-terminal Fmoc group. [9]3. Washing: Thoroughly wash the resin with DMF to remove piperidine and the Fmoc-adduct.

-

Coupling: Pre-activate the incoming Fmoc-PNA-G(Bhoc)-OH monomer (3 equivalents) with a coupling agent like HCTU or HATU and DIPEA (6 equivalents) in NMP. Add this mixture to the resin and allow it to react for 30-90 minutes. [9]5. Capping: Cap unreacted chains with 5% acetic anhydride and 6% lutidine in DMF. [8]6. Washing: Wash the resin with DMF to prepare for the next cycle.

Head-to-Head Comparison: The Decisive Factors

Choosing between Boc/Z and Fmoc/Bhoc chemistry is a critical decision that impacts the entire research and development pipeline, from initial synthesis to final application. The following table and discussion summarize the key parameters.

| Feature | Boc/Z Chemistry | Fmoc/Bhoc Chemistry | Causality & Field Insights |

| N-Terminal Deprotection | Strong Acid (e.g., 50% TFA) | Base (e.g., 20% Piperidine) | Fmoc is milder , avoiding repeated acidolysis of the growing chain and acid-sensitive linkers. [3] |

| Final Cleavage/Deprotection | Very Strong Acid (HF, TFMSA) | Strong Acid (TFA with scavengers) | This is the primary advantage of Fmoc/Bhoc. TFA is standard in any peptide lab; HF requires specialized, hazardous equipment and is banned in many institutions. [3] |

| Orthogonality | Differential Lability (Acid vs. Stronger Acid) | True Orthogonality (Base vs. Acid) | The Fmoc/Bhoc scheme offers greater flexibility for complex modifications, as the deprotection chemistries are completely independent. [3] |

| Crude Purity | Generally Higher | Can be Lower | Boc/Z is often reported to yield higher purity products due to fewer side reactions and superior solvation by TFA during deprotection, which minimizes aggregation. [1][5] |

| Side Reactions | Minimal during cycle | Base-catalyzed cyclization, transacylation | The piperidine used in Fmoc deprotection can potentially cause side reactions, though protocols are optimized to minimize this. [3][8] |

| Compatibility | Limited | High | Fmoc/Bhoc is highly compatible with standard peptide and DNA synthesizers, and is the preferred method for creating PNA-peptide conjugates. [1] |

| Automation & Scalability | More difficult | Highly suitable | The milder conditions and standard reagents of the Fmoc/Bhoc strategy make it ideal for automated synthesis and large-scale production under cGMP conditions. [] |

| Cost | Boc-amino acids are generally cheaper. | Fmoc-amino acids can be more expensive. | While Boc monomers may be cheaper, the overall process cost for Fmoc can be lower due to higher efficiency, reagent recycling, and less specialized equipment needs. [] |

The Purity Argument: Solvation vs. Side Reactions

While Boc/Z chemistry is often associated with higher purity, this is not a universal rule. The advantage stems from the use of TFA in every cycle. TFA is an excellent solvent that keeps the growing PNA chain solvated and accessible, preventing the aggregation that is a major cause of failed sequences and low purity, especially in G-rich PNAs. [5] Conversely, the hydrophobicity of the Fmoc group itself can sometimes promote aggregation. [5]However, modern protocols using high-quality reagents, optimized coupling times, and PEGylated resins have significantly improved the purity of Fmoc-synthesized PNAs. The key is to weigh the risk of aggregation in the Fmoc strategy against the hazards and equipment limitations of the final HF cleavage step in the Boc strategy.

The Compatibility and Conjugation Advantage

For drug development professionals, the ability to create complex biomolecules is paramount. Here, the Fmoc/Bhoc strategy has a decisive advantage. Its orthogonality and mild conditions make it the gold standard for:

-

PNA-Peptide Conjugates: Peptides are almost universally synthesized using Fmoc chemistry. A PNA synthesized with Fmoc/Bhoc chemistry can be seamlessly extended with amino acid monomers on the same synthesizer. [1]* Complex Labeling: Attaching labels like fluorophores or biotin is simpler with Fmoc chemistry. The final Fmoc group can be removed on-resin, and the label can be conjugated to the free N-terminus before the final TFA cleavage. [8]* Acid-Sensitive Modifications: If the PNA sequence or a conjugated molecule contains acid-sensitive moieties, the repeated TFA exposure in the Boc cycle is prohibitive.

Final Cleavage and Deprotection: The Last Hurdle

The final step liberates the synthesized PNA from the solid support and removes the "permanent" protecting groups from the nucleobases.

Protocol: Final Cleavage

-

For Fmoc/Bhoc-Synthesized PNA:

-

Dry the resin thoroughly.

-

Prepare a cleavage cocktail, typically TFA/m-cresol (95:5 v/v). [6]Other scavengers like triisopropylsilane (TIS) may be added, especially if sensitive residues are present. [8] 3. Add the cocktail to the resin and allow it to react for 1.5-2 hours at room temperature. [8] 4. Filter the resin and collect the filtrate.

-

Precipitate the crude PNA from the filtrate by adding cold diethyl ether.

-

Centrifuge to pellet the PNA, decant the ether, and dry the pellet.

-

-

For Boc/Z-Synthesized PNA:

-

This procedure requires specialized equipment (e.g., a Teflon HF apparatus) and extensive safety precautions.

-

The resin is treated with anhydrous liquid Hydrogen Fluoride (HF), often with a scavenger like anisole, at low temperature (e.g., 0°C) for approximately 1 hour. [3] 3. The HF is carefully evaporated under vacuum.

-

The crude product is then precipitated with cold diethyl ether.

-

The operational simplicity and safety of the TFA cleavage protocol are the primary reasons for the widespread adoption of the Fmoc/Bhoc strategy. [1]

Conclusion and Recommendations

The choice between Boc-PNA-G(Z)-OH and Fmoc-PNA-G(Bhoc)-OH is a strategic decision based on a balance of desired purity, available equipment, and the ultimate application of the PNA oligomer.

-

Choose Boc/Z Chemistry when:

-

The absolute highest purity for a simple, unmodified PNA sequence is the primary goal.

-

The sequence is known to be "difficult" and prone to aggregation (e.g., very G-rich).

-

Access to specialized HF cleavage equipment and trained personnel is available.

-

-

Choose Fmoc/Bhoc Chemistry when:

-

Compatibility with standard automated peptide or DNA synthesizers is required.

-

The PNA will be part of a more complex conjugate, such as a PNA-peptide.

-

Acid-sensitive moieties are incorporated into the sequence.

-

Operational safety, scalability, and avoidance of hazardous reagents like HF are priorities.

-

For the vast majority of modern applications in diagnostics and drug development, the Fmoc/Bhoc strategy offers a more versatile, safer, and scalable platform. While the Boc/Z approach remains a powerful tool for specific, challenging sequences, the operational advantages of Fmoc/Bhoc have rightfully established it as the workhorse of contemporary PNA synthesis.

References

-

1121 – PNA Synthesis. Aapptec Peptides. [Link]

-

A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs). RSC Publishing. [Link]

-

Planning a Peptide Synthesis. AAPPTec. [Link]

-

Improvements in automated PNA synthesis using Boc/Z monomers. PubMed. [Link]

-

The challenge of peptide nucleic acid synthesis. Chemical Society Reviews (RSC Publishing). [Link]

-

Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. MDPI. [Link]

-

Submonomeric Strategy with Minimal Protection for the Synthesis of C(2)-Modified Peptide Nucleic Acids. ACS Publications. [Link]

-

An Efficient Approach for the Design and Synthesis of Antimicrobial Peptide-Peptide Nucleic Acid Conjugates. PMC - PubMed Central. [Link]

-

Synthesis of Peptide Nucleic Acid Monomers Containing the Four Natural Nucleobases: Thymine, Cytosine, Adenine, and Guanine and Their Oligomerization. The Journal of Organic Chemistry - ACS Publications. [Link]

Sources

- 1. The Flexibility of PNA Synthesis | LGC, Biosearch Technologies [biosearchtech.com]

- 2. Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The challenge of peptide nucleic acid synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00049K [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs) - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01348K [pubs.rsc.org]

- 6. peptide.com [peptide.com]

- 7. Improvements in automated PNA synthesis using Boc/Z monomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Peptide Nucleic Acid Synthesis | LGC, Biosearch Technologies [biosearchtech.com]

- 9. An Efficient Approach for the Design and Synthesis of Antimicrobial Peptide-Peptide Nucleic Acid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

Optimization of Guanine-Rich PNA Oligomer Synthesis: A Technical Guide to the Fmoc-G(Bhoc) Monomer

Executive Summary

Peptide Nucleic Acid (PNA) synthesis presents unique physicochemical challenges distinct from standard DNA/RNA synthesis.[1] Among the four canonical nucleobases, Guanine (G) is the primary driver of synthetic failure due to its propensity for intermolecular aggregation (G-quartet formation) and low solubility.

This guide details the operational parameters for utilizing the Fmoc-PNA-G(Bhoc)-OH monomer. Unlike the older Boc/Z strategies, the Fmoc/Bhoc (Benzhydryloxycarbonyl) chemistry offers a milder, orthogonal protection scheme compatible with automated synthesizers and sensitive conjugates. This document provides a self-validating protocol to maximize coupling efficiency and minimize deletion sequences in G-rich PNA oligomers.

The Chemical Architecture: Fmoc-PNA-G(Bhoc)-OH

To master PNA synthesis, one must understand the monomer's limitations. The standard G monomer for Fmoc synthesis is N-[2-(Fmoc-amino)ethyl]-N-[2-(N2-benzhydryloxycarbonylguanin-9-yl)acetyl]glycine .

Why Bhoc?

In Boc-chemistry, the exocyclic amine of guanine was protected with the Z group (benzyloxycarbonyl), which required harsh HF (hydrofluoric acid) cleavage. In the Fmoc strategy, the Bhoc group is utilized because:

-

Acid Lability: It is stable to the basic conditions of Fmoc removal (Piperidine) but cleaves rapidly in TFA (Trifluoroacetic acid).

-

Solubility: The bulky benzhydryl group disrupts crystal packing better than the Z group, slightly improving the solubility of the otherwise insoluble PNA backbone in polar aprotic solvents.

The Solubility Paradox

Despite the Bhoc group, the G-monomer remains the least soluble of the PNA building blocks.

-

Critical Insight: While DMF (Dimethylformamide) is standard for peptides, NMP (N-methylpyrrolidone) is strictly required for G-monomer solubilization to prevent nozzle clogging in automated synthesizers and to maintain effective concentration during coupling.

Experimental Protocol: Solid-Phase Synthesis of G-Rich PNA

Reagent Preparation

| Reagent | Composition | Operational Note |

| G-Monomer Solution | 0.2 M Fmoc-PNA-G(Bhoc)-OH in NMP | Sonicate for 15 mins. Do not use DMF. |

| Activator | 0.2 M HATU in dry DMF | HATU is superior to HBTU for sterically hindered PNA couplings. |

| Base Solution | 0.2 M DIPEA / 0.3 M 2,6-Lutidine in DMF | Lutidine suppresses racemization and improves yield. |

| Deblock | 20% Piperidine in DMF | Standard Fmoc removal. |

| Capping | 5% Acetic Anhydride / 6% 2,6-Lutidine in DMF | Mandatory after every G-coupling. |

The Synthesis Cycle (Automated or Manual)

The following workflow is designed to mitigate the "G-effect" (steric hindrance and aggregation).

Step 1: Swelling

-

Swell resin in DCM for 30 min, then wash 3x with DMF.

Step 2: Fmoc Deprotection

-

Treat with 20% Piperidine/DMF (2 x 5 min).

-

Validation: Monitor UV absorbance of the deblock effluent at 301 nm (dibenzofulvene-piperidine adduct) to quantify Fmoc removal.[2]

Step 3: Activation & Coupling (The Critical Step)

-

Pre-activate the G-monomer with HATU/Base for 30 seconds.

-

G-Rich Modification: For sequences with >2 consecutive Guanines, employ a Double Coupling strategy (repeat Step 3 without deprotection).

Step 4: Capping

-

Treat with Acetic Anhydride solution for 5 minutes.

-

Why: PNA unreacted amines are secondary amines (less reactive than primary). If not capped, they result in "N-1" deletion sequences that are nearly impossible to purify by HPLC.

Workflow Visualization

The following diagram illustrates the optimized SPPS cycle for G-monomers.

Figure 1: Optimized Fmoc-PNA Synthesis Cycle emphasizing the decision logic for G-monomer coupling efficiency.

Cleavage and Deprotection

The Bhoc group on Guanine requires specific scavengers to prevent alkylation of the PNA backbone during cleavage.

Cleavage Cocktail:

-

TFA (Trifluoroacetic Acid): 95%[7]

-

m-Cresol: 5% (Essential Scavenger)

Protocol:

-

Wash resin with DCM (remove DMF traces).

-

Add Cleavage Cocktail (10-15 mL per gram of resin).

-

Shake vigorously for 60–90 minutes .

-

Precipitate filtrate in cold Diethyl Ether.

Caution: Do not use TIS (Triisopropylsilane) if you are only synthesizing PNA, as it is less effective for Bhoc removal byproducts than m-cresol. If synthesizing a PNA-Peptide conjugate containing Cys/Met, TIS is then required.

Troubleshooting: The "G-Quartet" Aggregation

Guanine-rich PNAs (>40% G) tend to aggregate on the resin via Hoogsteen hydrogen bonding, leading to truncated sequences.

Diagnosis & Mitigation

If HPLC analysis shows broad peaks or significant deletion products (N-1, N-2):

-

Solvent Switch: Ensure the G-monomer is dissolved in 100% NMP.

-

Temperature: Elevate coupling temperature to 45°C (microwave or heated block). This disrupts hydrogen bonding.

-

Chaotropic Salts: Add 0.1 M LiCl to the coupling mixture to disrupt G-tetrads.

QC Logic Flow

Use this logic tree to validate your synthesis post-cleavage.

Figure 2: Post-synthesis Quality Control logic for identifying G-specific synthesis errors.

References

-

Englund, E. A., et al. (2014).[8] PPG peptide nucleic acids that promote DNA guanine quadruplexes.[8] ChemBioChem.[3][8] Retrieved from [Link]

-

ConnectSci. (2012). Peptide Nucleic Acid Monomers: A Convenient and Efficient Synthetic Approach to Fmoc/Boc Monomers. Australian Journal of Chemistry.[9] Retrieved from [Link]

Sources

- 1. Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chem.uci.edu [chem.uci.edu]

- 4. peptide.com [peptide.com]

- 5. peptide.com [peptide.com]

- 6. Boc Resin Cleavage Protocol [sigmaaldrich.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. PPG peptide nucleic acids that promote DNA guanine quadruplexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. connectsci.au [connectsci.au]

Safety and handling precautions for Boc-PNA-G(Z)-OH

CAS Number: 169287-77-8 Formula: C₂₄H₂₉N₇O₆ Molecular Weight: 543.53 g/mol

Executive Summary

Boc-PNA-G(Z)-OH is a specialized monomer used in the solid-phase synthesis of Peptide Nucleic Acids (PNA).[1] Unlike standard DNA phosphoramidites, this compound utilizes a peptide-like backbone (N-(2-aminoethyl)glycine) protected by a tert-Butyloxycarbonyl (Boc) group at the N-terminus and a Benzyloxycarbonyl (Z) group on the exocyclic amine of the Guanine nucleobase.

This guide addresses the specific safety and handling requirements dictated by its Boc/Z protection strategy . While the monomer itself presents moderate chemical hazards (irritant), the process hazards associated with its use—specifically the requirement for Trifluoroacetic Acid (TFA) deprotection and Hydrogen Fluoride (HF) cleavage—necessitate a high-level biosafety protocol.

Hazard Identification & Risk Assessment

Monomer-Specific Hazards

The solid monomer is generally classified as an Irritant under GHS standards.

-

H315: Causes skin irritation.

-

H335: May cause respiratory irritation.

Toxicological Insight: The "Z" (benzyloxycarbonyl) group adds lipophilicity, potentially increasing skin absorption rates compared to unprotected nucleobases. However, the primary acute risk is mechanical irritation and sensitization from dust inhalation.

Process-Dependent Hazards (The Boc/Z Protocol)

The safety profile of this monomer cannot be decoupled from its synthesis cycle. The "Z" group on Guanine is extremely stable to acid, requiring harsh conditions for removal.

| Synthesis Step | Reagent Required | Hazard Class | Critical Safety Note |

| Deprotection | TFA (Trifluoroacetic Acid) | Corrosive, Volatile | Repetitive exposure during cycles requires constant fume hood operation. |

| Cleavage | HF (Hydrogen Fluoride) or TFMSA | Fatal if inhaled/contact | High Risk: The Z-group is not removed by TFA. It requires HF or TFMSA. Standard Fmoc cleavage cocktails (TFA/TIS) will fail to deprotect the base. |

Storage & Stability: A Self-Validating Protocol

PNA monomers, particularly Guanine derivatives, are prone to aggregation and moisture-induced hydrolysis. The following protocol ensures reagent integrity.

Environmental Control

-

Temperature: Store at -20°C for long-term stability (>1 month). Short-term storage (active use) at 2-8°C is acceptable.

-

Atmosphere: The container must be backfilled with Argon or Nitrogen.

-

Light: Protect from light. The Z-group can be susceptible to slow photo-degradation over extended periods.

The "Self-Validating" Integrity Check

Before committing the monomer to a synthesis cycle, perform this visual and solubility check to validate quality:

-

Visual Inspection: The powder should be white to off-white and free-flowing.

-

Failure Mode: Clumping or yellowing indicates moisture absorption or partial deprotection.

-

-

Solubility Test (The "G-Test"): Dissolve a small aliquot (~1 mg) in N-Methyl-2-pyrrolidone (NMP) to a concentration of 0.2 M.

-

Pass: Solution is clear within 60 seconds.

-

Fail: Turbidity or undissolved particulates suggest aggregation (common in G-monomers) or hydrolysis of the free acid. Do not use for coupling.

-

Handling & Synthesis Safety

Weighing and Solubilization

Expert Insight: Guanine-rich PNA monomers have the lowest solubility profile of the four bases.

-

Protocol: Allow the vial to equilibrate to room temperature before opening to prevent condensation. Weigh inside a fume hood to avoid dust generation.

-

Solvent Choice: Use NMP (N-Methyl-2-pyrrolidone) rather than DMF for Guanine monomers. NMP provides superior solvation of the hydrophobic Z-protected Guanine, reducing the risk of precipitation in the synthesizer lines.

Activation and Coupling

-

Activation: Standard HATU/HBTU activation is safe.

-

Pre-Activation Warning: Do not pre-activate the monomer more than 5 minutes before coupling. The active ester is sensitive to moisture and can racemize if left standing, leading to "deletion sequences" in the final PNA.

Waste Disposal

-

Segregation: Waste containing this monomer (dissolved in NMP/TFA) must be segregated as Halogenated Organic Waste due to the TFA content often present in the waste lines.

-

HF Waste: If HF is used for cleavage, it requires a dedicated, chemically resistant waste stream (HDPE containers, never glass) and neutralization with Calcium Hydroxide.

Emergency Procedures

| Scenario | Immediate Action | Secondary Action |

| Skin Contact (Solid) | Brush off excess. Wash with soap/water for 15 min. | Monitor for redness/sensitization. |

| Eye Contact | Flush with water for 15 min, lifting eyelids. | Seek medical attention immediately (particulate damage). |

| Inhalation | Move to fresh air. | If breathing is difficult, administer oxygen. |

| HF Exposure | Apply Calcium Gluconate Gel immediately. | Call Emergency Services. HF burns are systemic and can be fatal. |

Visualizations

Safety Decision Tree: PNA Synthesis

This diagram illustrates the critical decision points where safety risks escalate, particularly distinguishing between the Monomer handling and the Cleavage phase.

Figure 1: Operational workflow emphasizing the critical transition from standard chemical handling to high-hazard cleavage procedures.

References

-

National Institutes of Health (NIH) - PubChem. (2024). Peptide Nucleic Acid Structure and Stability. Retrieved from [Link]

-

Royal Society of Chemistry. (2023). A safety-catch protecting group strategy compatible with Boc-chemistry for PNA synthesis. Retrieved from [Link]

Sources

Methodological & Application

High-Fidelity Synthesis of Antisense PNA Oligomers using Boc-PNA-G(Z)-OH

Application Note & Protocol Guide

Abstract & Introduction

Peptide Nucleic Acids (PNAs) represent a class of synthetic DNA mimics where the phosphodiester backbone is replaced by a neutral N-(2-aminoethyl)glycine polyamide structure.[] This structural change confers exceptional resistance to nucleases and high-affinity binding to complementary DNA/RNA sequences, making PNAs potent candidates for antisense therapeutics.

This guide focuses on the Boc-PNA-G(Z)-OH monomer, a critical building block for synthesizing Guanine-rich PNA sequences. Unlike Fmoc strategies, which can suffer from aggregation and acyl-migration side reactions in G-rich regions, the Boc/Z strategy offers robust solubility and high crude purity. The "Z" (benzyloxycarbonyl) group on the guanine exocyclic amine is stable to the repetitive TFA acidolysis used to remove the N-terminal Boc group, ensuring the nucleobase remains protected until the final strong-acid cleavage.

Scientific Foundation: The Boc/Z Strategy

Why Boc-PNA-G(Z)-OH?

The synthesis of PNA oligomers is often plagued by aggregation, particularly in purine-rich sequences.[2]

-

Solubility: Boc-protected monomers generally exhibit superior solubility in NMP (N-methyl-2-pyrrolidone) compared to their Fmoc/Bhoc counterparts.

-

Side-Reaction Suppression: Fmoc-based PNA synthesis involves repetitive exposure to piperidine (base), which can catalyze N-terminal acyl migration and aspartimide-like rearrangements. The Boc strategy utilizes acidic deprotection (TFA), avoiding these base-catalyzed degradation pathways.

-

Orthogonality:

-

N-Terminus: Protected by Boc (Labile to TFA).

-

Nucleobase (G): Protected by Z (Stable to TFA; Labile to HF/TFMSA).

-

Linkage: MBHA Resin (Yields C-terminal amide upon HF/TFMSA cleavage).

-

Mechanism of Antisense Action

PNAs function primarily through steric blocking. Because the PNA backbone is uncharged, it does not suffer from electrostatic repulsion, allowing it to invade double-stranded DNA or bind mRNA with higher affinity than natural DNA.[]

Figure 1: Mechanism of PNA Antisense Action. The PNA oligomer binds to the target mRNA, forming a stable heteroduplex that physically blocks the ribosome, preventing translation.

Detailed Synthesis Protocol

Materials & Reagents

| Component | Specification | Purpose |

| Resin | MBHA (Methylbenzhydrylamine) | Solid support yielding C-terminal amide. |

| Monomer | Boc-PNA-G(Z)-OH | Guanine incorporation. |

| Activator | HATU (0.2 M in NMP) | "Gold standard" coupling reagent for PNA. |

| Base | DIEA (0.2 M in NMP) | Activates carboxylic acid. |

| Deprotection | TFA / m-Cresol (95:5) | Removal of N-terminal Boc group.[3] |

| Capping | Acetic Anhydride / Pyridine / NMP | Blocks unreacted amines to prevent deletions. |

| Cleavage | TFMSA / TFA / Thioanisole | Cleaves peptide from resin and removes Z group. |

Solid Phase Synthesis Cycle

The following cycle is repeated for each monomer. All steps are performed at room temperature unless noted.

-

Swelling: Swell MBHA resin in DCM (2 hrs) then wash with DCM (3x).

-

Deprotection (De-Boc):

-

Treat with TFA/m-Cresol (95:5) for 2 x 2 minutes.

-

Note: m-Cresol acts as a scavenger for tert-butyl cations.

-

-

Wash: DCM (3x), DMF (3x), DCM (3x).

-

Neutralization: Treat with DIEA/DCM (5:95) for 2 x 1 minute. Wash with DCM.[4]

-

Critical: This ensures the amine is free (NH2) and not a salt (NH3+) prior to coupling.

-

-

Coupling:

-

Capping (Recommended):

-

Add Ac2O/Pyridine/NMP (1:2:2) for 2 minutes.

-

Reason: Acetylates any unreacted amines, terminating "failure sequences" to simplify HPLC purification.

-

Figure 2: The Boc-PNA Solid Phase Synthesis Cycle.

The Critical Step: TFMSA Cleavage

The Z-group on Guanine requires strong acid for removal. While HF (Hydrogen Fluoride) is traditional, it is hazardous.[8][9] TFMSA (Trifluoromethanesulfonic acid) is a safer, high-performance alternative when used in a "Low-High" protocol.

Protocol: Low-High TFMSA Cleavage

Safety: Perform in a fume hood. TFMSA is corrosive.[8]

Step 1: Low Acid (Removal of easy groups & Met-oxide reduction)

-

Dry the resin completely.[4]

-

Cool resin to 0°C in an ice bath.

-

Add TFA / DMS / m-Cresol (50:30:20) .

-

Stir at 0°C for 60 minutes.

-

Filter and wash resin with TFA.[3]

Step 2: High Acid (Cleavage from resin & Removal of Z-group)

-

Add TFMSA / TFA / Thioanisole / EDT (10:80:5:5) .

-

Ratio Note: The 10% TFMSA provides the super-acidity required to cleave the Z group.

-

-

Stir at 0°C for 90–120 minutes .

-

Caution: Do not let the temperature rise, or the PNA backbone may degrade.

-

Step 3: Precipitation

-

Filter the cleavage cocktail into cold Diethyl Ether (DEE) .

-

Avoid MTBE: Methyl tert-butyl ether can react with TFMSA to form t-butyl cations, leading to +56 Da alkylation adducts on the PNA [1].

-

-

Centrifuge to pellet the white PNA precipitate.[4]

-

Wash pellet 3x with cold ether.

Quality Control & Troubleshooting

Analytical HPLC & MS

-

Column: C18 Reverse Phase (e.g., Jupiter C18, 300Å).

-

Mobile Phase:

-

Gradient: PNA is hydrophobic.[] A typical gradient is 5% to 60% B over 30 mins.

-

Mass Spec: MALDI-TOF or ESI.

-

Target Mass Check: Calculate exact mass. PNA-G monomer contribution is ~265 Da (residue mass).

-

Common Adducts: +56 Da (t-Butyl adduct from improper scavenging), +42 Da (Acetyl from capping if deprotection failed).

-

Troubleshooting Aggregation

If coupling efficiency drops (common in G-rich sequences):

-

Solvent Switch: Use NMP exclusively; avoid DMF.

-

Temp: Heat the coupling step to 35-40°C (Do not exceed 45°C to avoid Boc thermolysis).

-

Chaotropes: Add 0.4M LiCl or KSCN to the coupling mixture to disrupt hydrogen bonding [2].

References

-

Albera, G., et al. (2007). On choosing the right ether for peptide precipitation after acid cleavage. Universitat Pompeu Fabra. Available at: [Link]

-

Nielsen, P. E., et al. (2023). The challenge of peptide nucleic acid synthesis. Chemical Society Reviews. Available at: [Link]

-

ConnectSci. (2012). Peptide Nucleic Acid Monomers: A Convenient and Efficient Synthetic Approach to Fmoc/Boc Monomers. Australian Journal of Chemistry. Available at: [Link]

Sources

- 2. The Flexibility of PNA Synthesis | LGC, Biosearch Technologies [biosearchtech.com]

- 3. peptide.com [peptide.com]

- 4. benchchem.com [benchchem.com]

- 5. Improvements in automated PNA synthesis using Boc/Z monomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. merckmillipore.com [merckmillipore.com]

- 7. saspublishers.com [saspublishers.com]

- 8. Boc Resin Cleavage Protocol [sigmaaldrich.com]

- 9. The challenge of peptide nucleic acid synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00049K [pubs.rsc.org]

Application Note: High-Fidelity PNA Probe Design & Synthesis for FISH

Abstract

Fluorescence In Situ Hybridization (FISH) requires probes with exceptional stability and specificity to detect target sequences within the complex cellular matrix.[1][2] Peptide Nucleic Acids (PNAs), with their neutral polyamide backbone, offer significantly higher binding affinity and stability than DNA/RNA probes. This guide details the engineering of PNA probes using Boc-chemistry —specifically leveraging the Boc-PNA-G(Z)-OH monomer. While Fmoc chemistry is common, Boc chemistry remains the "gold standard" for synthesizing difficult, purine-rich sequences due to superior aggregation-disrupting properties during solid-phase synthesis (SPPS).

Part 1: Strategic Probe Design

PNA probes behave differently than DNA.[3][4] They bind tighter and are less tolerant of mismatches. A DNA design mindset will lead to failed PNA experiments.

Thermodynamic Rules & Sequence Constraints

The neutral backbone of PNA eliminates electrostatic repulsion between strands, increasing the melting temperature (

Table 1: PNA vs. DNA Design Parameters

| Parameter | DNA Probe Standard | PNA Probe Requirement | Causality/Reasoning |

| Length | 20–30 nucleotides | 12–18 bases | High affinity of PNA allows shorter probes. >18 bases often result in insolubility and aggregation. |

| Purine Content | < 50-60% | < 60% (Critical) | Purine-rich PNAs (especially G-rich) form insoluble aggregates. Boc-PNA-G(Z)-OH is used to mitigate side reactions, but sequence design is the first line of defense. |

| Tm Target | 65°C – 75°C | 70°C – 85°C | PNA/DNA duplexes are ultra-stable. High Tm allows for stringent washing at high temperatures to remove background. |

| Self-Complementarity | Avoid hairpins | Strictly Avoid | PNA-PNA binding is stronger than PNA-DNA. Hairpins are virtually impossible to melt out during hybridization. |

The Role of Boc-PNA-G(Z)-OH

In Boc-SPPS, the exocyclic amine of Guanine must be protected.

-

The Monomer: Boc-PNA-G(Z)-OH uses a Benzyloxycarbonyl (Z) group.

-

Mechanism: The Z group is stable to the repetitive Trifluoroacetic Acid (TFA) treatments used to remove the N-terminal Boc group during every cycle.

-

Deprotection: The Z group is only removed during the final cleavage step using strong acid (HF or TFMSA), ensuring the guanine base remains protected throughout chain elongation.

Part 2: Solid-Phase Synthesis Protocol (Boc Chemistry)

The "In-Situ Neutralization" Strategy

Standard Boc protocols use a separate neutralization wash (DIPEA/DCM). However, for PNA, in-situ neutralization is superior. It reduces aggregation by keeping the growing chain protonated (and thus solvated) until the exact moment of coupling.

Synthesis Workflow Diagram

The following diagram outlines the cycle for adding Boc-PNA-G(Z)-OH to a growing chain.

Figure 1: Boc-PNA Solid Phase Synthesis Cycle employing in-situ neutralization to minimize aggregation during G(Z) coupling.

Detailed Step-by-Step Protocol

Reagents:

-

Resin: MBHA (4-Methylbenzhydrylamine) resin (Loading: 0.2–0.5 mmol/g).

-

Activator: HBTU (0.25 M in NMP).

-

Base: DIPEA (Diisopropylethylamine).

-

Acid: TFA (Trifluoroacetic acid).[5]

Protocol:

-

Deprotection: Treat resin with TFA:m-Cresol (95:5) for 2 x 3 minutes. Note: m-Cresol scavenges t-butyl cations to prevent alkylation of the Z-group on Guanine.

-

Wash: DCM (3x), DMF (3x).

-

Activation: Dissolve Boc-PNA-G(Z)-OH (4 equiv) with HBTU (3.8 equiv) in NMP.

-

Coupling (In-Situ): Add the activated monomer solution to the protonated resin. Immediately add DIPEA (4 equiv). Shake for 30–60 minutes.

-

Why? Adding base with the monomer prevents the free amine from aggregating before it can react.

-

-

Capping (Optional but Recommended): Acetic anhydride/Pyridine/NMP for unreacted chains.

Cleavage & Z-Group Removal (Critical Safety)

The Z-group on Guanine requires strong acid to remove.

-

Method A: Hydrogen Fluoride (HF) - Gold Standard

-

Conditions: Anhydrous HF with Anisole/DMS scavenger at 0°C for 60 mins.

-

Result: Cleanest cleavage, complete removal of Z group.

-

-

Method B: TFMSA (Trifluoromethanesulfonic acid) - Glassware Alternative [6]

-

Conditions: TFMSA:TFA:DMS:m-Cresol (10:50:30:10).

-

Note: Safer than HF (no special Teflon lines needed), but requires rigorous ether precipitation to remove salts.

-

Part 3: FISH Application Protocol

Because PNA is uncharged, it hybridizes rapidly. The following workflow is optimized for PNA probes synthesized with the G(Z) monomer.

Figure 2: PNA-FISH Workflow.[7] Note the high-temperature wash step facilitated by PNA's thermal stability.

Hybridization Buffer (PNA-Specific):

-

Formamide: 30–50% (Destabilizes mismatched duplexes).

-

Salt: 10 mM NaCl (PNA binding is salt-independent; low salt discourages DNA re-annealing while allowing PNA binding).

-

Blocking: 1% Blocking Reagent (Roche) or BSA.

Stringent Wash:

-

Temperature: 55°C – 60°C .[1][2][3] (High temp removes non-specific binding; PNA remains bound due to high Tm).

Part 4: Troubleshooting & Quality Control

| Observation | Probable Cause | Corrective Action |

| Low Synthesis Yield | Aggregation of G-rich sequence. | Switch to In-Situ Neutralization protocol. Use NMP instead of DMF as solvent. |

| Incomplete Z-Removal | Weak cleavage acid. | Ensure HF or TFMSA is used.[6][8] TFA alone (used in Fmoc cleavage) will NOT remove the Z group from Boc-PNA-G(Z)-OH. |

| High Background (FISH) | Non-specific binding. | Increase wash temperature (up to 65°C).[2] Decrease probe concentration (PNA is sensitive; 200 nM is often sufficient). |

| No Signal | Probe aggregation or labeling failure. | Check probe solubility. Heat probe stock to 50°C before use to dissolve aggregates. Verify label attachment via MALDI-TOF. |

References

-